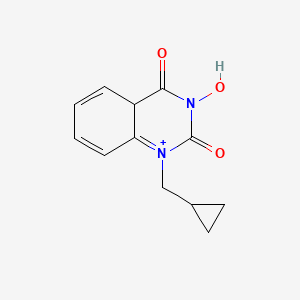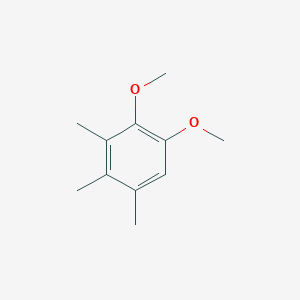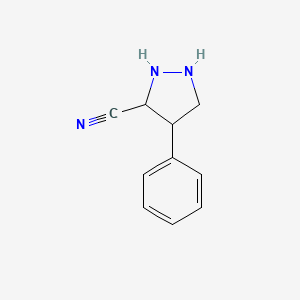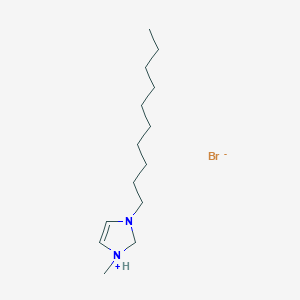
methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core and multiple functional groups such as methoxycarbonyl and difluorophenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2,6-difluoro-4-methoxycarbonylphenylboronic acid . This intermediate can then undergo a Suzuki coupling reaction with a suitable isoquinoline derivative under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate is unique due to its combination of functional groups and the dihydroisoquinoline core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
1228554-70-8 |
|---|---|
分子式 |
C19H17F2NO4 |
分子量 |
361.3 g/mol |
IUPAC 名称 |
methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C19H17F2NO4/c1-25-18(23)12-3-4-13-10-22(6-5-11(13)7-12)17-15(20)8-14(9-16(17)21)19(24)26-2/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI 键 |
NEWUAYQDDDIRGY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(CN(CC2)C3=C(C=C(C=C3F)C(=O)OC)F)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)



![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)

